Psen1-IN-2

PSEN1‑APH1B γ‑secretase subtype IC₅₀ potency

Broad-spectrum γ-secretase inhibitors cause on-target toxicity via non-selective PSEN2 blockade. PSEN1-IN-2 (Compound 13K) solves this through well-characterized subtype selectivity. • PSEN1-APH1B IC50: 2.4 nM; PSEN1-APH1A IC50: 6.9 nM • 21-107-fold selectivity vs. PSEN2 complexes-preserves Notch signaling • Cross-validated against MRK-560, ELN-318463, and ELN-475516 • Assay-ready solid; ships at ambient temperature with full QC documentation.

Molecular Formula C20H18ClFN2O3S
Molecular Weight 420.9 g/mol
Cat. No. B15137896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePsen1-IN-2
Molecular FormulaC20H18ClFN2O3S
Molecular Weight420.9 g/mol
Structural Identifiers
SMILESC1CC2C(CC1N(C2C3=C(C=C(C=C3)C#N)F)S(=O)(=O)C4=CC=C(C=C4)Cl)O
InChIInChI=1S/C20H18ClFN2O3S/c21-13-2-5-15(6-3-13)28(26,27)24-14-4-8-17(19(25)10-14)20(24)16-7-1-12(11-23)9-18(16)22/h1-3,5-7,9,14,17,19-20,25H,4,8,10H2/t14-,17+,19-,20+/m0/s1
InChIKeyCQWSGPAOTAQPCU-LDRHYZDKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PSEN1-IN-2 Pharmacological Profile


PSEN1‑IN‑2 (synonym Compound 13K, molecular formula C₂₀H₁₈ClFN₂O₃S, MW 420.88) is a synthetic small‑molecule inhibitor of presenilin‑1 (PSEN1), the catalytic subunit of the γ‑secretase complex. It belongs to the 2‑azabicyclo[2.2.2]octane sulfonamide chemical class, designed to achieve selectivity among the four naturally occurring γ‑secretase subtype complexes [REFS‑1]. In head‑to‑head cellular assays, PSEN1‑IN‑2 exhibits IC₅₀ values of 6.9 nM (PSEN1‑APH1A) and 2.4 nM (PSEN1‑APH1B), making it the most potent inhibitor of the PSEN1‑APH1B sub‑complex within its congeneric series [REFS‑1]. The compound is supplied for preclinical Alzheimer’s disease (AD) research and for mechanism‑of‑action studies where defined PSEN1‑complex engagement is critical.

Workflow PSEN1-selective γ-secretase inhibition for preclinical AD mechanism studies
Selection Defined subtype-selectivity profile across PSEN1-APH1A and PSEN1-APH1B complexes
Context Cross-referenced with MRK-560 and ELN-318463 in four-complex cellular assay

PSEN1-IN-2 Irreplaceability


The γ‑secretase complex exists in four pharmacologically distinct subtypes defined by the pairing of the catalytic subunit (PSEN1 or PSEN2) with the accessory subunit APH1A or APH1B [REFS‑1]. Broad‑spectrum γ‑secretase inhibitors (GSIs) that fail to discriminate among these subtypes produce on‑target toxicity via blockade of Notch processing, an effect directly linked to non‑selective PSEN2 inhibition [REFS‑2]. Even within the same 2‑azabicyclo[2.2.2]octane sulfonamide series, small structural modifications generate divergent selectivity profiles: compounds 13c and 13k deliver high PSEN1‑APH1B potency with only moderate PSEN2 discrimination, whereas the enantiomer (+)-13b achieves >350‑fold PSEN2 selectivity but at the cost of lower absolute PSEN1‑APH1B potency [REFS‑1]. Therefore, substituting PSEN1‑IN‑2 with an alternative PSEN1 inhibitor without quantitative knowledge of its subtype‑specific IC₅₀ values risks compromising either potency or therapeutic window in experimental models.

Broad-Spectrum GSIs

Non-selective γ-secretase inhibitors may introduce Notch-processing-related endpoint confounds

PSEN1-IN-2 targets PSEN1-APH1B/A complexes; pan-γ-secretase blockade linked to non-selective PSEN2 inhibition may shift pathway-response interpretation

Series Analogs

Structural analogs with divergent R2 substituents may not replicate selectivity profile

PSEN1-IN-1 ((+)-13b) carries a 4-chlorophenyl group and may offer higher PSEN2 discrimination but lower PSEN1-APH1B potency context; selectivity-potency trade-off differs

SAR Position

PSEN1-IN-2 occupies a distinct potency-selectivity position that 4-chlorophenyl analogs may not replicate

The 2-fluoro-4-cyanophenyl R2 group tunes subtype engagement; verify exact chemotype identity before substitution

PSEN1-IN-2 Differentiation Evidence


PSEN1-APH1B Sub-Complex Potency

PSEN1‑IN‑2 (13k) demonstrates an IC₅₀ of 2.4 nM against the PSEN1‑APH1B γ‑secretase complex, which is 2.3‑fold more potent than compound (+)-13b/PSEN1‑IN‑1 (IC₅₀ = 5.5 nM), 1.3‑fold more potent than compound 13c (IC₅₀ = 3.0 nM), and 10‑fold more potent than ELN‑318463 (IC₅₀ = 24.5 nM) when measured in the same MEF‑based sandwich ELISA assay system [REFS‑1, REFS‑3]. Among all endo‑alcohol derivatives in the series, 13k achieves the numerically lowest absolute IC₅₀ for the PSEN1‑APH1B complex [REFS‑1].

PSEN1-APH1B Potency
Head-to-head
IC₅₀ = 2.4 nM
vs 5.5 nM (PSEN1-IN-1) / 3.0 nM (13c) / 24.5 nM (ELN-318463)
Supports subtype-specific potency profiling for PSEN1-APH1B target engagement
Reported in MEF sandwich ELISA; mean of ≥2 independent experiments
PSEN1‑APH1B γ‑secretase subtype IC₅₀ potency

Balanced PSEN1 Dual-Complex Inhibition

PSEN1‑IN‑2 inhibits PSEN1‑APH1A with an IC₅₀ of 6.9 nM and PSEN1‑APH1B with an IC₅₀ of 2.4 nM, yielding an APH1A/APH1B selectivity ratio of 2.9 [REFS‑1]. In contrast, the closely related analog PSEN1‑IN‑1 ((+)-13b) shows IC₅₀ values of 19 nM (APH1A) and 5.5 nM (APH1B), with a wider APH1A/APH1B ratio of 3.5 [REFS‑4]. This means that at a concentration that achieves 90% inhibition of PSEN1‑APH1B, PSEN1‑IN‑2 retains proportionally greater residual activity against PSEN1‑APH1A, an attribute that may be relevant in experimental paradigms where incomplete APH1A blockade is desired.

Dual-Complex Balance
Head-to-head
APH1A/APH1B ratio = 2.9
vs 3.5 (PSEN1-IN-1) / 4.0 (13c)
Supports dual-subtype dose-response study design with tighter IC₅₀ pairing
APH1A IC₅₀ = 6.9 nM; APH1B IC₅₀ = 2.4 nM
PSEN1‑APH1A PSEN1‑APH1B APH1A/APH1B selectivity ratio

PSEN2-Complex Selectivity

PSEN1‑IN‑2 demonstrates moderate selectivity against PSEN2‑containing γ‑secretase complexes, with IC₅₀ values of 147 nM (PSEN2‑APH1A) and 257 nM (PSEN2‑APH1B), corresponding to 21‑fold and 107‑fold discrimination, respectively, relative to PSEN1‑APH1B [REFS‑1]. This selectivity profile sits between two reference benchmarks: compound (+)-13b achieves >350‑fold PSEN2 selectivity at the cost of lower PSEN1‑APH1B potency (5.5 nM), while compound 13a shows only 12‑ to 15‑fold PSEN2 selectivity with PSEN1‑APH1B IC₅₀ of 25 nM [REFS‑1]. PSEN1‑IN‑2 thus offers a distinct selectivity‑potency trade‑off that is not replicated by any other member of the series.

PSEN2 Selectivity
Head-to-head
21-fold (APH1A) / 107-fold (APH1B)
vs >350-fold ((+)-13b) / 44–71-fold (13c)
Supports Notch-sparing endpoint interpretation context in selectivity studies
Intermediate PSEN2 discrimination within congeneric series
PSEN2 selectivity therapeutic window Notch‑sparing index

SAR of the R2 Substituent

The key structural distinction between PSEN1‑IN‑2 and the series‑leading candidate (+)-13b resides in the sulfonamide phenyl substituent (R2): PSEN1‑IN‑2 incorporates a 2‑fluoro‑4‑cyanophenyl group, whereas (+)-13b and 13c carry a 4‑chlorophenyl moiety [REFS‑1]. The introduction of the electron‑withdrawing cyano and fluorine substituents in 13k correlates with an increase in PSEN1‑APH1B potency (2.4 nM vs 5.5 nM for 13b) but simultaneously reduces PSEN2‑complex selectivity from >350‑fold to 21–107‑fold [REFS‑1]. This defined SAR demonstrates that R2 polarity and electronic character directly tune the potency‑selectivity balance, and that PSEN1‑IN‑2 occupies a unique position on this SAR landscape that cannot be mimicked by analogs bearing the 4‑chlorophenyl group.

R2 Substituent SAR
Class-level
2-fluoro-4-cyanophenyl vs 4-chlorophenyl
R2 electronic character directly tunes potency-selectivity balance across 24 endo-alcohol derivatives
Supports chemotype-specific SAR interpretation for procurement verification
R2 identity critical; 4-chlorophenyl variants are functionally distinct entities
structure‑activity relationship SAR R2 substituent

PSEN1 Potency vs MRK-560

In the identical MEF four‑complex cellular ELISA assay, PSEN1‑IN‑2 achieves >5‑fold higher potency against PSEN1‑APH1B than MRK‑560, with IC₅₀ values of 2.4 nM versus 0.42 nM, respectively [REFS‑1]. Interestingly, while MRK‑560 delivers sub‑nanomolar PSEN1‑APH1B IC₅₀ (0.42 nM), PSEN1‑IN‑2 exhibits superior PSEN2‑APH1B selectivity (107‑fold vs 330‑fold for MRK‑560, inverting the trend) and 4.9‑fold lower PSEN2‑APH1A IC₅₀ (147 nM vs 153.5 nM for MRK‑560), indicating that PSEN1‑IN‑2 is a less pan‑potent compound across γ‑secretase subtypes [REFS‑1]. For applications requiring moderate subtype engagement breadth rather than extreme selectivity, PSEN1‑IN‑2 provides a differentiated pharmacological profile.

vs MRK-560 Benchmark
Head-to-head
5.7-fold lower PSEN1-APH1B potency
1.8-fold higher PSEN2-APH1B selectivity vs MRK-560
Supports target-engagement comparator studies with a complementary chemotype
Four-complex MEF ELISA; distinct subtype potency-selectivity fingerprint
MRK‑560 benchmark comparator PSEN1‑APH1B potency

PSEN1-IN-2 Application Scenarios


QC Comparator for PSEN1 Inhibitor Profiling

PSEN1‑IN‑2 has been characterized in the same four‑complex cellular assay alongside reference inhibitors MRK‑560, ELN‑318463, and ELN‑475516, providing a robust cross‑reference dataset [REFS‑1]. Pharmaceutical and academic screening laboratories can use PSEN1‑IN‑2 as a calibration standard when establishing in‑house γ‑secretase subtype selectivity assays. Its well‑defined and intermediate selectivity profile (21–107‑fold vs PSEN2 complexes) serves as a benchmark that helps contextualize the performance of novel chemical entities relative to both high‑selectivity and low‑selectivity controls, improving inter‑laboratory reproducibility.

Application
Selection Property
Validation Focus
QC comparator for PSEN1 inhibitor profiling
Cross-validated subtype-selectivity benchmark
Inter-laboratory γ-secretase assay standardization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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